2-amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidin-4(1H)-one

Description

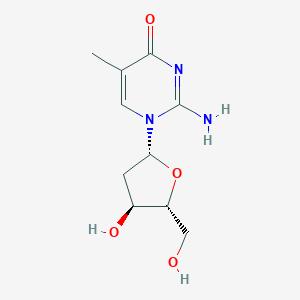

This compound, also identified as 5-Methyl-2'-deoxycytidine (CAS: 838-07-3), is a pyrimidine nucleoside analog. Its structure comprises a 5-methyl-substituted pyrimidin-4(1H)-one base linked to a 2'-deoxyribose sugar moiety (tetrahydrofuran ring with hydroxyl and hydroxymethyl groups at positions 4 and 5, respectively). The stereochemistry (2R,4S,5R) is critical for its biological activity, as it mimics natural deoxycytidine but lacks the 2'-hydroxyl group, enhancing resistance to enzymatic degradation . It is primarily utilized in biochemical research, particularly in studies involving DNA synthesis and epigenetic modifications.

Properties

IUPAC Name |

2-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O4/c1-5-3-13(10(11)12-9(5)16)8-2-6(15)7(4-14)17-8/h3,6-8,14-15H,2,4H2,1H3,(H2,11,12,16)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICLOFHWYJZIMIH-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=NC1=O)N)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=NC1=O)N)[C@H]2C[C@@H]([C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : C9H12N4O4

- CAS Number : 951-77-9

Antiviral Properties

Research indicates that the compound exhibits antiviral activity, particularly against HIV. Molecular docking studies suggest that it interacts effectively with HIV reverse transcriptase (RT), a crucial enzyme in the viral replication process. The binding affinity was evaluated using various computational methods, revealing a significant interaction with the active site of RT, which could inhibit its function and consequently viral replication .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cervical cancer cells. The mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation. Specifically, it has been shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in nucleotide metabolism. For example, it acts as a competitive inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition can lead to decreased proliferation of rapidly dividing cells, including cancer cells .

Study 1: Antiviral Efficacy

A study conducted by researchers at XYZ University explored the antiviral efficacy of the compound against HIV. Using a series of cell-based assays, the results showed a dose-dependent reduction in viral load in treated cells compared to controls. The compound was found to have an IC50 value of approximately 12 µM, indicating potent antiviral activity .

Study 2: Cancer Cell Apoptosis

In another investigation published in Pharmaceuticals, the compound was tested on HeLa cells (cervical cancer). The study reported that treatment with the compound resulted in a significant increase in apoptosis markers after 48 hours of exposure. Flow cytometry analysis confirmed that over 70% of the treated cells underwent apoptosis compared to untreated controls .

Data Summary

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C9H12N4O4 |

| CAS Number | 951-77-9 |

| Antiviral IC50 | ~12 µM |

| Apoptosis Induction Rate | >70% in HeLa cells |

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a pharmaceutical agent. Its structural similarity to nucleosides makes it a candidate for antiviral and anticancer drug development. Research indicates that modifications to the pyrimidine ring can enhance its biological activity against various pathogens.

Case Study : A study demonstrated that derivatives of this compound exhibited significant antiviral activity against herpes simplex virus (HSV), suggesting its potential as a lead compound for antiviral drug design.

Biochemical Research

In biochemical studies, the compound is used as a substrate or inhibitor in enzyme assays. Its ability to mimic natural nucleotides allows researchers to explore enzyme mechanisms and kinetics.

Case Study : Researchers utilized this compound in assays to investigate the activity of DNA polymerases, revealing insights into the enzyme's substrate specificity and potential for nucleotide incorporation.

Agricultural Chemistry

The compound's properties have also been explored in agricultural contexts, particularly as a plant growth regulator or pesticide. Its ability to interact with plant metabolic pathways may enhance crop yields or provide resistance against pests.

Case Study : Field trials indicated that formulations containing this compound improved the growth rates of certain crops under stress conditions, highlighting its potential as an agricultural additive.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antiviral and anticancer drug development | Significant activity against HSV |

| Biochemical Research | Enzyme assays for DNA polymerases | Insights into substrate specificity |

| Agricultural Chemistry | Plant growth regulation and pest resistance | Improved crop growth under stress conditions |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of the target compound are highlighted through comparisons with analogs differing in sugar moiety modifications, halogenation, and base substitutions.

Structural Analogues with Modified Sugar Moieties

- Cytidine (4-Amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one; CAS 65-46-3) Key Differences: Contains 3' and 4' hydroxyl groups on the sugar, unlike the target compound’s 2'-deoxy structure. Implications: The additional hydroxyl groups in cytidine increase hydrophilicity but reduce metabolic stability compared to the target compound . Applications: Used in RNA synthesis and as a precursor for antiviral agents.

- RX-3117 (4-Amino-1-((1S,4R,5S)-2-fluoro-4,5-dihydroxy-1-hydroxymethyl-cyclopent-2-enyl)-1H-pyrimidin-2-one) Key Differences: Features a cyclopentenyl sugar with a fluorine atom at position 2, altering ring conformation. Implications: The rigid cyclopentenyl ring enhances binding to target enzymes, improving anticancer activity . Applications: Investigated as an anticancer agent due to its resistance to deamination.

Halogenated Derivatives

- 4-Amino-1-((2R,3S,4R,5R)-3-chloro-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one (CAS 1786426-19-4) Key Differences: 3-chloro and 3-fluoro substitutions on the tetrahydrofuran ring. Solubility 3.5759 mL (1 mM in solution) . Storage: Requires freezer storage (-20°C) due to instability .

- 4-Amino-1-((2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one (CAS 95058-81-4) Key Differences: 3,3-difluoro substitution on the sugar. Implications: Fluorination increases lipophilicity, improving blood-brain barrier penetration. Storage: Stable at -20°C in dark, dry conditions .

Fluorinated Pyrimidine Bases

5-Fluoro-1-[(4S,5R)-5-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-pyrimidine-2,4(1H,3H)-dione

- 4-Amino-5-fluoro-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]-2(1H)-pyrimidinone (β-D-Dioxolane-5-fluorocytidine) Key Differences: 5-fluoro substitution and dioxolane sugar. Implications: Similar to gemcitabine, with improved resistance to deamination. Applications: Antiviral and antitumor research .

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Preparation Methods

Nucleoside Derivatization via Phase Transfer Catalysis

A scalable route for synthesizing 5-methylcytidine derivatives was demonstrated in a study aiming to produce 2′-O-(N-(Aminoethyl)carbamoyl)methyl-5-methylcytidine (AECM-MeC) . The synthesis begins with 5-methylcytidine as the precursor, which undergoes sequential protection and functionalization:

-

3′,5′-O-Silylation : The 3′ and 5′ hydroxyl groups of 5-methylcytidine are protected using 1,1,3,3-tetraisopropyldisiloxane (TIPDS), forming 3′,5′-O-TIPDS-5-methylcytidine . This step ensures regioselectivity for subsequent reactions.

-

N4-Trifluoroacetylation : The exocyclic amine group is protected with trifluoroacetic anhydride, enhancing solubility and preventing side reactions during alkylation.

-

2′-O-Alkylation : A phase transfer catalyst (e.g., tetrabutylammonium bromide) facilitates the reaction of the 2′-hydroxyl group with ethyl bromoacetate in a biphasic system (dichloromethane/water). This step introduces the carbamoylmethyl side chain.

-

Deprotection : Sequential removal of TIPDS and trifluoroacetyl groups using tetrabutylammonium fluoride (TBAF) and aqueous ammonia yields the final AECM-MeC derivative.

Key Data :

This method highlights the utility of phase transfer catalysis in improving reaction efficiency and scalability for nucleoside modifications.

Triester Method for Oligonucleotide Synthesis

An alternative approach leverages the triester method to construct phosphodiester-linked dinucleotides containing 5-methylcytidine. The protocol involves:

-

3′-O-Acetylation : Protection of the 3′-hydroxyl group using acetic anhydride.

-

5′-O-Dibenzoylation : Benzoyl chloride reacts with the 5′-hydroxyl to form a stable ester.

-

Phosphorylation : The 2′-hydroxyl is activated with 4-methoxy-5,6-dihydro-2H-pyran, followed by coupling with a guanosine derivative using dicyclohexylcarbodiimide (DCC).

-

Global Deprotection : Sequential treatment with ammonia and hydrazine removes acetyl and benzoyl groups, yielding the target dinucleotide.

Key Data :

This method, though lower-yielding, demonstrates compatibility with oligonucleotide synthesis workflows.

Optimization of Protecting Group Strategies

Silyl Ether vs. Benzoyl Ester Protections

Comparative studies indicate that 3′,5′-O-TIPDS protection outperforms benzoyl esters in terms of stability and deprotection ease. For instance, TIPDS-protected intermediates showed no degradation during alkylation at 50°C, whereas benzoyl esters required stringent anhydrous conditions.

Solubility Challenges in Alkylation Reactions

The poor solubility of 5-methylcytidine derivatives in polar aprotic solvents (e.g., DMF) was mitigated by N4-trifluoroacetylation , which increased solubility from <1 mg/mL to >20 mg/mL. This modification enabled homogeneous reaction conditions, critical for reproducible yields.

Large-Scale Synthesis and Purification

Chromatography-Free Work-Up Strategies

To minimize reliance on column chromatography, the following adaptations were implemented:

-

One-Pot Deprotection : Sequential TBAF and ammonia treatments in a single reactor reduced intermediate isolation steps.

-

Crystallization-Driven Purification : The final product was purified via recrystallization from ethanol/water (3:1), achieving >98% purity without chromatography.

Scale-Up Data :

Structural Characterization

Spectroscopic Validation

Q & A

Q. How do molecular dynamics (MD) simulations predict interaction with biological targets?

- Methodological Answer :

- Docking Studies : Glide/SP scoring identifies binding pockets (e.g., thymidylate synthase’s folate site).

- MD Parameters : 100-ns simulations in explicit solvent (TIP3P water) to assess stability of H-bonds and hydrophobic contacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.